ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as nitrobenzylidene and nitrophenyl groups
Preparation Methods
The synthesis of ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through a multi-step reaction process. One common synthetic route involves the reaction of 6-ethylthiouracil with bromoacetic acid, followed by the addition of anhydrous sodium acetate, acetic anhydride, and acetic acid. The final step involves the condensation with a suitable aldehyde, such as 4-nitrobenzaldehyde, under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro groups, to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Condensation: The compound can undergo condensation reactions with various aldehydes and ketones to form new derivatives
Scientific Research Applications
Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, exhibiting significant activity against Mycobacterium tuberculosis.
Material Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes. The nitro groups in the compound may play a crucial role in its activity, potentially through the generation of reactive nitrogen species that damage bacterial DNA and proteins .
Comparison with Similar Compounds
Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:
6-ME-2-(2-nitrobenzylidene)-7H-(1,3)thiazolo(3,2-B)(1,2,4)triazine-3,7(2H)-dione: This compound has a similar core structure but differs in the substituents attached to the thiazole and pyrimidine rings.
2-(2-nitrobenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one: This compound also shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
Properties
CAS No. |
300377-52-0 |
---|---|
Molecular Formula |
C23H18N4O7S |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18N4O7S/c1-3-34-22(29)19-13(2)24-23-25(20(19)15-5-4-6-17(12-15)27(32)33)21(28)18(35-23)11-14-7-9-16(10-8-14)26(30)31/h4-12,20H,3H2,1-2H3/b18-11+ |
InChI Key |
CJMUGABYHMXTOK-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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